Species-Selective Sir2p Inhibition: Splitomicin vs. Human SIRT1 Inhibitor EX-527
Splitomicin demonstrates exclusive inhibition of yeast Sir2p with no detectable activity against human sirtuin isoforms, in stark contrast to the potent human SIRT1-selective inhibitor EX-527. This species selectivity is a defining feature that dictates its utility in yeast model systems [1][2]. While EX-527 inhibits human SIRT1 with an IC50 of 98 nM and is ineffective against yeast Sir2p [3], splitomicin inhibits yeast Sir2p with an IC50 of 60 μM and does not inhibit human SIRT1 [1][2].
Comparator: 98 nM (human SIRT1)
| Evidence Dimension | Enzyme inhibition potency (IC50) and species selectivity |
|---|---|
| Target Compound Data | IC50 = 60 μM against yeast Sir2p; inactive against human SIRT1 |
| Comparator Or Baseline | EX-527: IC50 = 98 nM against human SIRT1; inactive against yeast Sir2p |
| Quantified Difference | >600-fold higher potency for EX-527 on human SIRT1 vs. splitomicin on yeast Sir2p; orthogonal species selectivity |
| Conditions | In vitro NAD+-dependent histone deacetylase assays with purified recombinant yeast Sir2p and human SIRT1 |
Why This Matters
For yeast Sir2p-dependent functional studies, splitomicin is the only chemically validated tool with a defined species-selectivity profile; EX-527 and other human sirtuin inhibitors are non-functional in this context.
- [1] Bedalov A, Gatbonton T, Irvine WP, Gottschling DE, Simon JA. Identification of a small molecule inhibitor of Sir2p. Proc Natl Acad Sci U S A. 2001 Dec 18;98(26):15113-8. View Source
- [2] Freitag M, Schemies J, Larsen T, El Gaghlab K, Schulz F, Rumpf T, Jung M, Link A. Synthesis and biological activity of splitomicin analogs targeted at human NAD(+)-dependent histone deacetylases (sirtuins). Bioorg Med Chem. 2011 Jun 15;19(12):3669-77. View Source
- [3] Napper AD, Hixon J, McDonagh T, Keavey K, Pons JF, Barker J, Yau WT, Amouzegh P, Flegg A, Hamelin E, Thomas RJ, Kates M, Jones S, Navia MA, Saunders JO, DiStefano PS, Curtis R. Discovery of indoles as potent and selective inhibitors of the deacetylase SIRT1. J Med Chem. 2005 Dec 15;48(25):8045-54. View Source
